Ddcdp ethanolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

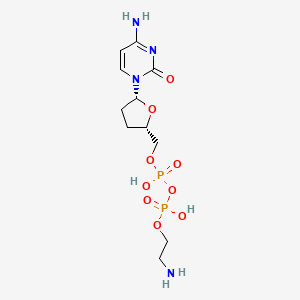

Ddcdp ethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C11H20N4O9P2 and its molecular weight is 414.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phospholipid Synthesis

Ddcdp ethanolamine is crucial in the synthesis of phosphatidylethanolamine, a key component of biological membranes. The CDP-ethanolamine pathway facilitates the conversion of phosphoethanolamine to phosphatidylethanolamine, which is essential for maintaining membrane integrity and fluidity in cells. Disruption of this pathway can lead to alterations in diacylglycerol levels, impacting insulin sensitivity and mitochondrial function in skeletal muscle .

Role in Neurodegenerative Diseases

Research has indicated that compounds related to this compound may exhibit neuroprotective properties. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase and monoamine oxidase, making them potential candidates for treating Alzheimer's disease. These compounds are designed to cross the blood-brain barrier effectively, presenting new avenues for therapeutic intervention .

Antiviral Activity

This compound has demonstrated antiviral properties against human immunodeficiency virus type 1 (HIV-1). Its mechanism involves the formation of adducts with nucleoside analogues, enhancing their efficacy within cellular environments . This suggests potential applications in developing antiviral therapies.

Dermatological Uses

Ethanolamines, including this compound, are frequently utilized in dermatological formulations due to their ability to enhance skin penetration and delivery of active ingredients. Studies have shown varying degrees of skin absorption depending on the formulation used, indicating its potential as a carrier for topical medications .

Agricultural Chemicals

This compound is employed as an intermediate in the synthesis of herbicides and pesticides. Its ability to modify chemical properties enhances the effectiveness of agricultural formulations, contributing to improved crop yields and pest management strategies .

Concrete Additives

In construction, this compound is used as a component in concrete admixtures. It helps control the pH levels during cement hydration and enhances the durability of concrete structures by preventing corrosion of embedded steel reinforcements .

Case Studies

Properties

Molecular Formula |

C11H20N4O9P2 |

|---|---|

Molecular Weight |

414.25 g/mol |

IUPAC Name |

[2-aminoethoxy(hydroxy)phosphoryl] [(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H20N4O9P2/c12-4-6-21-25(17,18)24-26(19,20)22-7-8-1-2-10(23-8)15-5-3-9(13)14-11(15)16/h3,5,8,10H,1-2,4,6-7,12H2,(H,17,18)(H,19,20)(H2,13,14,16)/t8-,10+/m0/s1 |

InChI Key |

GBUOFJVOGQHJIM-WCBMZHEXSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OCCN)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OCCN)N2C=CC(=NC2=O)N |

Synonyms |

2',3'-dideoxycytidine diphosphoethanolamine ddCDP ethanolamine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.